molecular formula C6H10ClN3O2 B1458866 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride CAS No. 1423805-98-4

3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride

Cat. No.: B1458866
CAS No.: 1423805-98-4
M. Wt: 191.61 g/mol
InChI Key: IXXUORWSWZALSU-UHFFFAOYSA-N
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Description

3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride (CAS 1423805-98-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research . This compound features a morpholine ring directly linked to a 1,2,4-oxadiazole heterocycle, creating a multifunctional scaffold rich in nitrogen and oxygen . The 1,2,4-oxadiazole moiety is a well-known pharmacophore in medicinal chemistry, noted for its metabolic stability and role in hydrogen bonding, which facilitates targeted interactions with biological receptors . The morpholine ring is a common structural component in pharmaceuticals, often included to fine-tune solubility, bioavailability, and other key physicochemical properties of lead compounds . This specific molecular architecture makes this compound a valuable intermediate for the synthesis of novel compounds with potential pharmacological activities. Hybrid molecules containing both morpholine and oxadiazole rings have been the subject of research for a range of biological applications, underscoring the utility of this core structure . The compound is supplied with associated analytical data and is intended for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(1,2,4-oxadiazol-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-2-10-3-5(7-1)6-8-4-11-9-6;/h4-5,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXUORWSWZALSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NOC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423805-98-4
Record name 3-(1,2,4-oxadiazol-3-yl)morpholine hydrochloride
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Preparation Methods

Amidoxime and Carboxylic Acid Derivatives Cyclization

The most common and reliable method involves the heterocyclization of amidoximes with carboxylic acid derivatives such as esters, acyl chlorides, or activated acids. This method was first described by Tiemann and Krüger in 1884 and has been optimized extensively since.

  • Reaction Scheme:
    • Amidoxime + Carboxylic acid derivative → 1,2,4-oxadiazole ring formation via cyclodehydration.
  • Typical Conditions:
    • Use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), CDI (carbonyldiimidazole), or T3P (propylphosphonic anhydride).
    • Solvents: Polar aprotic solvents like DMF (dimethylformamide) or toluene.
    • Temperature: Reflux or moderate heating (typically 80°C).
    • Catalysts: Bases like triethylamine (TEA) or sodium hydride for deprotonation and cyclization.

Cyclization via Amidoxime and Activated Carbonyl Compounds

The amidoxime intermediate can be reacted with activated esters or anhydrides to promote ring closure. This approach allows for better yields and milder reaction conditions.

Industrial and Laboratory Scale Considerations

  • Industrial production often adapts laboratory methods with optimizations for yield, purity, and scalability.
  • Continuous flow reactors and automated synthesis platforms may be employed to improve reproducibility and throughput.
  • Purification typically involves recrystallization or chromatographic methods to achieve >95% purity.

Detailed Data Table: Synthetic Methods for 1,2,4-Oxadiazole Derivatives (Adapted for Morpholine Substituted Compounds)

Entry Starting Materials Reagents/Conditions Yields (%) Advantages Limitations Reference
1 Amidoxime + Acyl Chloride Solvent-free, melting, no catalyst Low (<50) Simple setup Long reaction time, by-products
2 Amidoxime + Acyl Chloride THF, room temp, TBAF catalyst 5–98 Variable yields, mild conditions Variable reaction time
3 Amidoxime + Ester (methyl/ethyl) Toluene, reflux, K2CO3 base 50–95 Good yields, easy work-up Moderate reaction time
4 Amidoxime + Activated Acid (T3P) TEA, ~80°C 87–97 Excellent yields, short reaction Expensive activating agent
5 Amidoxime + Carboxylic Acid Water, reflux, catalyst-free 35–93 Green chemistry, aqueous medium Longer reaction time
6 Amidoxime + Acid Chloride Solvent-free, microwave irradiation 40–90 Short reaction time, no solvents Requires microwave setup
7 Nitrile + Nitrile Oxide (1,3-dipolar cycloaddition) Microwave irradiation, solvent-free >90 One-pot, fast, high yield Specific reagents required

Specific Notes on Morpholine Incorporation

  • The morpholine ring is typically introduced as part of the amidoxime precursor or attached post-cyclization via nucleophilic substitution.
  • Morpholine derivatives require careful control of reaction conditions to avoid ring opening or side reactions.
  • Solvent choice (e.g., DMF) and base selection (e.g., sodium hydride) are critical for efficient cyclization and attachment.

Characterization and Purity Assessment

Research Findings and Optimization Strategies

  • Microwave-assisted synthesis significantly reduces reaction time (from hours to minutes) and improves yields.
  • Use of coupling agents like T3P enhances cyclization efficiency but increases cost.
  • Solvent-free or aqueous medium reactions align with green chemistry principles, though may require longer reaction times.
  • Continuous flow synthesis is an emerging technology for industrial scale-up, improving safety and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the oxadiazole ring. These products are of interest for their potential biological and chemical properties .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the molecular formula C6H10ClN3O2C_6H_{10}ClN_3O_2 and a molecular weight of 191.62 g/mol. It features a morpholine ring fused with a 1,2,4-oxadiazole moiety, which enhances its solubility and stability. The oxadiazole component is known for its broad spectrum of biological activities, making this compound a valuable subject for research.

Medicinal Chemistry

3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride has shown potential as a therapeutic agent in various studies:

  • Antimicrobial Activity : The compound exhibits effectiveness against several bacterial and fungal strains. Research indicates that derivatives of oxadiazoles can inhibit microbial growth by disrupting cellular functions .
  • Anticancer Properties : Studies have highlighted its role in inducing apoptosis in cancer cells, particularly drug-resistant types such as breast and prostate cancer cells. The mechanism involves the activation of caspases, crucial for programmed cell death .
  • Anti-infective Research : The compound is being explored for its anti-infective properties against viruses and parasites. Computational studies suggest potential interactions with viral proteins relevant to infections like SARS-CoV-2.

Agricultural Chemistry

In agricultural applications, this compound has been investigated for its potential as a pesticide:

  • Pesticidal Activity : Novel derivatives have been synthesized to evaluate their effectiveness against plant diseases. Some compounds have demonstrated strong antibacterial effects against rice bacterial diseases.

Material Science

The unique properties of this compound make it suitable for various material science applications:

  • Development of Functional Materials : The oxadiazole structure contributes to the creation of materials with specific electronic properties. These materials are useful in industries such as electronics and agriculture .
  • Organic Light Emitting Diodes (OLEDs) : Derivatives containing the oxadiazole core are utilized in the production of OLEDs due to their luminescent properties .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

Research conducted at a prominent agricultural university tested the antimicrobial properties of this compound against common pathogens affecting crops. The findings revealed that certain derivatives had superior efficacy compared to existing treatments.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntimicrobial, anticancerInduces apoptosis; effective against bacteria
Agricultural ChemistryPesticide developmentStrong antibacterial effects on crop pathogens
Material ScienceOLEDs and functional materialsUnique electronic properties for industry use
ElectronicsDevelopment of electronic devicesUtilized in laser dyes and scintillators

Mechanism of Action

The mechanism of action of 3-(1,2,4-oxadiazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) on Oxadiazole Key Properties/Notes Reference ID
Target Compound C₆H₁₀ClN₃O₂* 191.62 (calculated) None Base structure; positional isomer of 2-substituted analogs. -
2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride C₆H₁₀ClN₃O₂ 191.62 None (positional isomer) Storage: Room temperature; Hazard statements H302 (harmful if swallowed), H315-H319 (skin/eye irritation), H335 (respiratory irritation).
3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine HCl C₇H₁₂ClN₃O₂ 205.64 5-Methyl Purity unspecified; available for shipping globally. Structural rigidity may enhance receptor binding in drug design.
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine HCl C₁₀H₁₆ClN₃O₂ 245.70 5-Cyclobutyl Discontinued product; purity ≥95%. Bulky substituent may hinder solubility but improve metabolic stability.
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine HCl C₉H₁₅ClN₃O₂ 245.70 (reported) 5-Isopropyl Predicted collision cross-section (CCS) data available for mass spectrometry applications (e.g., [M+H]+ CCS: 143.1 Ų).
3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine HCl C₇H₁₁ClN₃O₂ 205.64 3-Methyl SMILES: CC1=NOC(=N1)C2COCCN2; distinct substitution pattern alters electronic properties compared to 5-methyl derivatives.
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine HCl C₈H₁₁ClN₃O₂ 216.65 (calculated) 5-Cyclopropyl For R&D use only; cyclopropyl groups often enhance lipophilicity and bioavailability.

*Note: The molecular formula and weight of the target compound are inferred from analogs in the evidence.

Key Structural Differences and Implications

Positional Isomerism: The target compound (3-substituted) and 2-(1,2,4-oxadiazol-3-yl)morpholine HCl (2-substituted) differ in the attachment site of the oxadiazole ring.

Cyclobutyl/cyclopropyl groups (e.g., ) add steric bulk, which may enhance metabolic stability but reduce aqueous solubility. Isopropyl substituents (e.g., ) balance lipophilicity and solubility, making them favorable in CNS-targeting drugs.

Salt Forms :

  • All compounds are hydrochloride salts, ensuring improved solubility and crystallinity for formulation.

Biological Activity

3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride is a compound that incorporates the 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring system is recognized for its significant pharmacological potentials. Compounds containing this structure have demonstrated various biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral
  • Antiparasitic

Research indicates that these compounds can inhibit several enzymes and receptors involved in disease processes, such as histone deacetylases (HDACs), carbonic anhydrases (CAs), and various kinases .

Anticancer Activity

Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For example, modifications to the oxadiazole structure have resulted in compounds with IC50 values in the micromolar range against various cancer cell lines. Specifically:

CompoundCell LineIC50 (µM)
This compoundHeLa9.27
Other derivativesOVXF 8992.76
Other derivativesPXF 17521.143

These findings suggest that this compound may possess selective cytotoxicity towards certain cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class have been shown to inhibit HDACs and other critical enzymes involved in tumor progression and microbial resistance.
  • Receptor Modulation : Some derivatives act as modulators of specific receptors like chemokine receptors and protein-tyrosine phosphatases which are crucial in cancer metastasis and immune response .

Case Study 1: Antitumor Activity

In a study evaluating several oxadiazole derivatives against human cancer cell lines (including HeLa and CaCo-2), it was found that certain modifications to the oxadiazole structure significantly enhanced their anticancer efficacy. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxadiazole derivatives revealed that some compounds were more effective than traditional antibiotics like ciprofloxacin against specific bacterial strains. This highlights the potential for developing new antimicrobial agents from oxadiazole derivatives .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions to form the oxadiazole ring, followed by coupling with a morpholine derivative. For example, oxadiazole formation can be achieved via condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or EDCI). The morpholine moiety can be introduced via nucleophilic substitution or reductive amination. Optimization includes:
  • Temperature control : Cyclization reactions often require reflux conditions (e.g., 80–100°C) to enhance yield .
  • Catalyst selection : Use of coupling agents like HATU or DCC improves reaction efficiency for amide intermediates .
  • Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., oxadiazole proton absence, morpholine ring protons at δ 3.5–4.0 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves impurities; retention time consistency validates purity .
  • Mass spectrometry : High-resolution MS (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₆H₁₀ClN₃O₂) .

Q. How should stability studies be designed to assess the compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing per ICH guidelines:
  • Conditions : Expose samples to 40°C/75% RH (humidity) and UV light (ICH Q1B) for 1–3 months .
  • Analysis : Monitor degradation via HPLC peak area changes (e.g., new peaks indicate hydrolysis of the oxadiazole ring) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between HPLC purity and elemental analysis results for this compound?

  • Methodological Answer : Discrepancies often arise from undetected counterions or hygroscopicity. Strategies include:
  • Ion chromatography : Quantify chloride content to confirm stoichiometry of the hydrochloride salt .
  • Karl Fischer titration : Measure residual water content, which may skew elemental analysis .
  • Orthogonal techniques : Use X-ray crystallography to confirm crystal structure and counterion integration .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives of this compound?

  • Methodological Answer : SAR studies require systematic modifications:
  • Oxadiazole ring substitution : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at position 5 to enhance metabolic stability, as seen in related morpholine-triazolone derivatives .
  • Morpholine modification : Replace morpholine with piperazine or thiomorpholine to assess ring size and heteroatom effects on bioavailability .
  • In vitro assays : Use enzyme inhibition assays (e.g., kinase panels) to correlate structural changes with activity .

Q. What in silico approaches can predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Computational tools include:
  • Molecular docking : Simulate binding to target proteins (e.g., using AutoDock Vina) to prioritize derivatives .
  • ADMET prediction : Software like SwissADME estimates logP, solubility, and CYP450 interactions based on oxadiazole and morpholine pharmacophores .
  • QSAR modeling : Train models using datasets of oxadiazole-containing compounds to predict bioavailability and toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride
Reactant of Route 2
3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride

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